![molecular formula C22H26N2O4 B2604946 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide CAS No. 946372-12-9](/img/structure/B2604946.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
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Description
Scientific Research Applications
Tumor Proliferation Imaging
A study by Dehdashti et al. (2013) explored the use of a derivative of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide, identified as 18F-ISO-1, for imaging tumor proliferation using PET. This research assessed the safety, dosimetry, and effectiveness of 18F-ISO-1 PET in patients with lymphoma, breast cancer, and head and neck cancer. The study found a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, suggesting the compound's potential in evaluating solid tumors' proliferative status. No adverse effects were encountered, indicating its safety for clinical trials Dehdashti et al., 2013.
Sigma-2 Receptor Probing
Xu et al. (2005) investigated two benzamide analogs, including N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), for their affinity to sigma-2 receptors. The study highlighted RHM-1's higher affinity for sigma-2 receptors compared to other compounds, indicating its utility in studying sigma-2 receptors in vitro. This research underscores the potential of such compounds in understanding receptor dynamics and their implications in diseases Xu et al., 2005.
Synthetic Route Development
Yoshida et al. (2014) described a novel synthetic route for a related compound, showcasing the importance of developing efficient and practical synthetic methods for such complex molecules. This work contributes to the broader field of medicinal chemistry by providing scalable and environmentally friendly synthesis approaches for potential therapeutic agents Yoshida et al., 2014.
Metabolic Pathway Elucidation
Umehara et al. (2009) focused on identifying the metabolites of a similar compound in human subjects, shedding light on its metabolic pathways and the role of transporter-mediated renal and hepatic excretion. This research is crucial for understanding the pharmacokinetics and safety profile of new drugs, thereby guiding their development and clinical use Umehara et al., 2009.
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-5-12-24-19-10-7-16(13-15(19)6-11-21(24)25)23-22(26)18-9-8-17(27-2)14-20(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWDQFMHLHVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide |
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